N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a pyridazine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Construction of the pyridazine ring: This can be synthesized by the reaction of a suitable dicarbonyl compound with hydrazine.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, pyrazole ring, and pyridazine carboxamide through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- N-BENZO(1,3)DIOXOL-5-YLMETHYL-2-NAPHTHALEN-1-YL-ACETAMIDE
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, pyrazole ring, and pyridazine carboxamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(12-3-5-15(20-19-12)21-7-1-6-18-21)17-9-11-2-4-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNMGPWVEGHEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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